1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine
Description
1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine is a substituted ethanamine derivative characterized by a 3-chlorophenyl group at position 1 and an ethylsulfonyl group (-SO₂CH₂CH₃) at position 2 of the ethanamine backbone. The sulfonyl moiety imparts strong electron-withdrawing properties, while the 3-chlorophenyl group contributes steric bulk and lipophilicity.
Properties
Molecular Formula |
C10H14ClNO2S |
|---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-15(13,14)7-10(12)8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
NREUSOPWVMUFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine typically involves the reaction of 3-chlorobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperatureroom temperature.
Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperaturereflux.
Substitution: Amines or thiols; solventethanol; temperature50-60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Substituent Variations in Ethanamine Derivatives
The following table highlights key structural differences and similarities between 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine and related compounds:
Note: Molecular weight calculated based on structural formula.
Functional Group Analysis
- Sulfonyl vs. Sulfanyl Groups :
The ethylsulfonyl group in the target compound enhances polarity and metabolic stability compared to sulfanyl analogs (e.g., compound 14 in ). Sulfonyl groups are less prone to oxidation than sulfanyl groups, which may improve pharmacokinetics . - Aryl Substitutions :
The 3-chlorophenyl group is a common feature in psychoactive compounds (e.g., 2C series in ). Its meta-substitution pattern may influence receptor binding compared to ortho- or para-substituted analogs (e.g., 2-(2-chlorophenyl)ethylamine ). - Chirality : Enantiomers like (R)-1-(3-Chlorophenyl)ethylamine demonstrate the importance of stereochemistry in biological activity, suggesting that the target compound’s stereoisomers warrant investigation.
Biological Activity
1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 235.73 g/mol
This compound features a chlorophenyl group and an ethylsulfonyl moiety, which are critical for its biological activity.
Research indicates that this compound may act as a modulator of various neurotransmitter systems, particularly in relation to the endocannabinoid system. It has been studied for its potential as a cannabinoid receptor 1 (CB1) antagonist, which may have implications for treating conditions such as obesity and addiction by modulating appetite and reward pathways .
Pharmacological Effects
- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound exhibit neuroprotective properties against stress-induced neuronal damage. For instance, compounds with similar structures have demonstrated protective effects on PC12 cells exposed to corticosterone, a model used for studying neurotoxicity .
- Antidepressant Potential : The compound's analogs have been evaluated for their antidepressant-like effects in animal models. In forced swim tests (FST), certain derivatives exhibited reduced immobility times, suggesting potential antidepressant activity .
- Anti-inflammatory Properties : Some studies suggest that related compounds can inhibit the NLRP3 inflammasome pathway, which is involved in inflammatory responses. This could position this compound as a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Research Insights
- A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications at the phenyl ring significantly affect the binding affinity to CB receptors. The presence of electron-withdrawing groups like chlorine enhances potency .
- Pharmacokinetic evaluations indicate that certain analogs exhibit favorable brain penetration characteristics, making them suitable candidates for central nervous system (CNS) disorders .
Q & A
Q. What are the recommended safety protocols for handling 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanamine in laboratory settings?
- Methodological Answer :
Standard safety measures include wearing PPE (gloves, protective eyewear, lab coats), working in a fume hood, and avoiding skin contact. Waste should be segregated and disposed via certified hazardous waste services. These protocols align with general guidelines for structurally similar chlorinated amines and sulfonyl-containing compounds, as outlined in safety data sheets for analogous substances . For emergency exposure (e.g., inhalation), immediate removal to fresh air and medical consultation are advised, consistent with GHS-based safety frameworks .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer :
Use a combination of NMR (¹H/¹³C) and FTIR spectroscopy to identify functional groups (e.g., sulfonyl, amine, chlorophenyl). For crystalline samples, X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) can resolve bond lengths and angles, critical for validating stereochemistry . Mass spectrometry (HRMS or LC-MS) provides molecular weight confirmation, as demonstrated for structurally related phenethylamines .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
A plausible route involves:- Sulfonation : Reacting 2-(3-chlorophenyl)ethylamine with ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Similar methods are documented for sulfonated ethanamine derivatives, emphasizing stoichiometric control and inert atmospheres to minimize side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Methodological Answer :
Discrepancies in activity assays (e.g., receptor binding vs. functional responses) may arise from:- Batch Purity : Validate compound purity (>95%) via HPLC and elemental analysis.
- Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations.
- Structural Analogues : Compare results with structurally related compounds (e.g., 2C-I or DOB derivatives) to isolate substituent-specific effects .
Statistical tools (e.g., Bland-Altman plots) can quantify variability between datasets .
Q. What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
Use molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes or transporters. QSAR models trained on sulfonamide-containing amines can predict logP, solubility, and metabolic stability. MD simulations (AMBER/CHARMM) evaluate conformational stability in biological membranes. Validation against experimental data (e.g., microsomal stability assays) is critical, as shown for trifluoromethyl-phenyl ketones .
Q. How does the sulfonyl group influence the compound’s spectroscopic and reactivity profiles compared to non-sulfonated analogs?
- Methodological Answer :
The sulfonyl group increases polarity, affecting solubility and chromatographic retention (reverse-phase HPLC). In IR, symmetric/asymmetric S=O stretches (~1150–1350 cm⁻¹) are diagnostic. In NMR, the β-sulfonyl effect deshields adjacent protons, shifting NH and CH₂ signals downfield. Reactivity studies (e.g., hydrolysis kinetics) require pH-controlled conditions, as sulfonamides are prone to acid/base-mediated degradation, a behavior observed in related ethylsulfonyl amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
